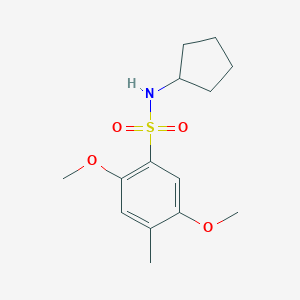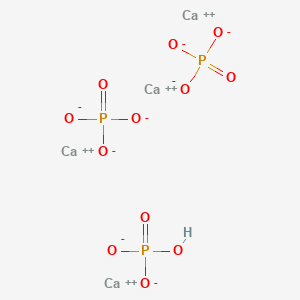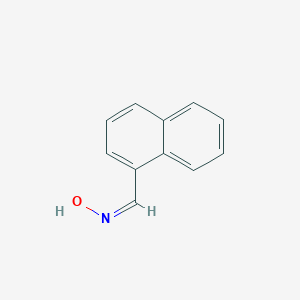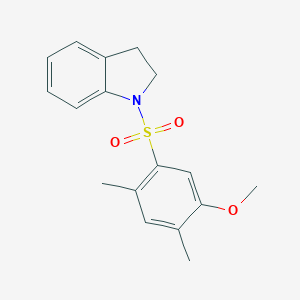
Crotononitrile, 2-anilino-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Crotononitrile, 2-anilino-4-phenyl-, also known as CAP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. This compound is a member of the nitrile family and is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Crotononitrile, 2-anilino-4-phenyl- is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Crotononitrile, 2-anilino-4-phenyl- has been shown to inhibit the activity of various proteases, including cathepsin B and L, which are involved in the degradation of extracellular matrix proteins. Crotononitrile, 2-anilino-4-phenyl- has also been shown to inhibit the activity of various kinases, including JNK and ERK, which are involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
Crotononitrile, 2-anilino-4-phenyl- has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Crotononitrile, 2-anilino-4-phenyl- has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, Crotononitrile, 2-anilino-4-phenyl- has been shown to exhibit antiviral activity against various viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
Crotononitrile, 2-anilino-4-phenyl- has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, it exhibits a variety of biological activities, making it a versatile tool for studying various biological processes. However, Crotononitrile, 2-anilino-4-phenyl- also has some limitations. It is toxic and can pose a risk to researchers if proper safety precautions are not taken. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research involving Crotononitrile, 2-anilino-4-phenyl-. One area of interest is the development of Crotononitrile, 2-anilino-4-phenyl--based drugs for the treatment of various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of Crotononitrile, 2-anilino-4-phenyl- and its potential interactions with other molecules. Finally, the synthesis of novel Crotononitrile, 2-anilino-4-phenyl- analogs with improved biological activity and reduced toxicity is an area of active research.
Méthodes De Synthèse
The synthesis of Crotononitrile, 2-anilino-4-phenyl- involves the reaction of crotonaldehyde with aniline and benzyl cyanide. This reaction is typically carried out in the presence of a catalyst such as piperidine or pyridine. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
Crotononitrile, 2-anilino-4-phenyl- has been extensively studied for its potential applications in the field of scientific research. It has been found to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Crotononitrile, 2-anilino-4-phenyl- has also been shown to inhibit the activity of various enzymes, including proteases and kinases, making it a potential target for drug development.
Propriétés
Numéro CAS |
14627-90-8 |
|---|---|
Nom du produit |
Crotononitrile, 2-anilino-4-phenyl- |
Formule moléculaire |
C10H20O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
(Z)-2-anilino-4-phenylbut-2-enenitrile |
InChI |
InChI=1S/C16H14N2/c17-13-16(18-15-9-5-2-6-10-15)12-11-14-7-3-1-4-8-14/h1-10,12,18H,11H2/b16-12- |
Clé InChI |
PQXJWVWZZGZNBE-VBKFSLOCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C/C=C(/C#N)\NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC=C(C#N)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)




![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)
![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)

